molecular formula C7H6ClN3 B1505183 3-(Chloromethyl)imidazo[1,2-a]pyrimidine CAS No. 944900-34-9

3-(Chloromethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B1505183
CAS No.: 944900-34-9
M. Wt: 167.59 g/mol
InChI Key: YFYVAZVBBPFMRF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)imidazo[1,2-a]pyrimidine (CAS 57892-71-4) is a high-value chemical intermediate in organic synthesis and medicinal chemistry. Its core research value lies in its reactive chloromethyl group, which serves as a versatile handle for facile functionalization via nucleophilic substitution reactions. This allows researchers to efficiently synthesize diverse libraries of complex heterocyclic compounds, particularly for constructing novel imidazo[1,2-a]pyrimidine derivatives . This scaffold is of significant interest in pharmaceutical research due to its wide spectrum of reported biological activities. Studies on related imidazo[1,2-a]pyrimidine structures have demonstrated promising antimicrobial properties against various Gram-positive bacterial and fungal strains . Furthermore, the imidazopyrimidine core is a privileged structure in drug discovery, known for exhibiting anxiolytic, anticonvulsant, anti-inflammatory, and anticancer activities . As such, this compound is primarily used in the design, synthesis, and development of new bioactive molecules and is an essential tool for chemists and researchers building compound libraries for high-throughput screening. This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

944900-34-9

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

3-(chloromethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H6ClN3/c8-4-6-5-10-7-9-2-1-3-11(6)7/h1-3,5H,4H2

InChI Key

YFYVAZVBBPFMRF-UHFFFAOYSA-N

SMILES

C1=CN2C(=CN=C2N=C1)CCl

Canonical SMILES

C1=CN2C(=CN=C2N=C1)CCl

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidine, including 3-(Chloromethyl)imidazo[1,2-a]pyrimidine, exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown activity against various cancer cell lines, including HCT116 and HepG2 cells. These compounds often function by inhibiting key enzymes involved in cancer cell proliferation, such as Aurora-A kinase and KSP (Kinesin Spindle Protein) .

Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives have been investigated for their antibacterial properties. A study synthesized a series of 75 imidazo[1,2-a]pyrimidine derivatives and evaluated their in vitro antibacterial activity. The results indicated that certain compounds possess significant antibacterial effects against various strains of bacteria .

Neurological Applications

This compound derivatives are also explored as GABA receptor ligands. These compounds can selectively bind to the benzodiazepine site of GABA_A receptors, potentially leading to anxiolytic effects. Functional selectivity for different receptor subtypes (e.g., α3 over α1) may provide therapeutic benefits with reduced side effects .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including the use of Lewis acid catalysts in aza-Friedel–Crafts reactions. This method allows for the efficient formation of C3-alkylated imidazo[1,2-a]pyridines, which can be further modified to create biologically active derivatives .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the biological activity of imidazo[1,2-a]pyrimidine derivatives. By systematically varying substituents on the imidazo ring or the chloromethyl group, researchers can enhance potency and selectivity for specific biological targets .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Uslu Kobak et al., 2022 Synthesis and Biological ActivityIdentified several imidazo[1,2-a]pyrimidine derivatives with significant anticancer activity against HCT116 cells.
Vidal et al., 2001 Anti-inflammatory PropertiesDemonstrated that imidazo[1,2-a]pyrimidines exhibit anti-inflammatory effects in vitro by modulating leukocyte functions.
Jensen et al., 2022 GABA_A LigandsReported that some derivatives act as selective GABA_A receptor ligands with potential anxiolytic properties.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with amines, thiols, and oxygen-based nucleophiles. This reactivity enables functionalization at the C3 position:

  • Amine alkylation : Reacts with primary/secondary amines to form N-alkylated derivatives. For example, treatment with piperidine yields 3-(piperidin-1-ylmethyl)imidazo[1,2-a]pyrimidine.

  • Thioether formation : Combines with mercaptans (e.g., benzyl mercaptan) to generate thioether-linked analogs.

Key Data :

NucleophileProduct StructureYield (%)Conditions
PiperidineN-alkylated derivative75–82DCM, rt, 6h
Benzyl mercaptanThioether analog68EtOH, 60°C, 4h

Transition Metal-Catalyzed Coupling

The chloromethyl group facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki cross-coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

  • Buchwald-Hartwig amination : Couples with aryl amines (e.g., aniline) using Pd₂(dba)₃/Xantphos catalysts .

Optimized Protocol :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 100°C

  • Yield range: 60–78%

Elimination and Cyclization Pathways

Under basic conditions, the chloromethyl group undergoes elimination to form imidazo[1,2-a]pyrimidine derivatives with exocyclic double bonds:

  • Dehydrohalogenation : Treatment with DBU in DMF generates vinylimidazo[1,2-a]pyrimidines.

  • Cycloaddition : Participates in [3+2] cycloadditions with nitrile oxides to form isoxazoline-fused heterocycles.

Example Reaction :

3 Chloromethyl imidazo 1 2 a pyrimidineDBU DMF3 vinylimidazo 1 2 a pyrimidine+HCl\text{3 Chloromethyl imidazo 1 2 a pyrimidine}\xrightarrow{\text{DBU DMF}}\text{3 vinylimidazo 1 2 a pyrimidine}+\text{HCl}

Yield: 85%

Stability and Handling Considerations

  • Storage : Stable at −20°C under inert atmosphere for >12 months.

  • Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄) and Lewis acids (e.g., AlCl₃) .

Experimental protocols consistently emphasize the use of anhydrous solvents and inert gas protection during reactions to prevent hydrolysis or decomposition .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Biological Activity/Property Key Findings Reference
3-(Chloromethyl)imidazo[1,2-a]pyrimidine -CH2Cl at C3 Enzyme inhibition, antimicrobial potential High reactivity for derivatization; activity influenced by electronegativity
3-Chloro-2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine (4a) -Cl at C3, phenyl at C2/C4 α-Glucosidase inhibition (IC50 ~1–5 μM) Chlorine substitution enhances activity compared to H-substituted analogs
2,4-Diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine (6a) No substituent at C3 α-Glucosidase inhibition (IC50 >10 μM) Lower activity than 4a; highlights role of electronegative groups
(E)-2-(4-Chlorostyryl)imidazo[1,2-a]pyrimidine (4h) 4-Chlorostyryl at C2 Cytotoxic/antimicrobial screening 62% synthesis yield; styryl groups improve lipophilicity
Compound 14 (imidazo[1,2-a]pyrimidine) 3-(1,1,3,3-Tetramethylbutyl-amine) at C3 Antileishmanial (IC50 = 46.10 μM) Non-cytotoxic; bulky amines at C3 enhance selectivity
Sch 28080 (imidazo[1,2-a]pyridine) 3-(Cyanomethyl) at C3 Antiulcer (gastric antisecretory/cytoprotective) Metabolized to thiocyanate; amino analogs retain activity
Imidazo[1,2-a]pyrimidine (24) Unspecified substituents Antituberculosis (MIC = 1–2 μM) Comparable to pyrazine/pyridine analogs but less potent than pyridines

Structural and Functional Insights

Substituent Effects at C3: Chlorine/Chloromethyl Groups: Compounds like 4a and this compound exhibit enhanced α-glucosidase inhibition compared to unsubstituted analogs (e.g., 6a), likely due to increased electronegativity and steric effects . Amino/Bulky Groups: Compound 14’s 3-(tetramethylbutyl-amine) group confers antileishmanial activity without cytotoxicity, suggesting that bulky substituents improve target selectivity . Cyanomethyl Groups: Sch 28080’s 3-(cyanomethyl) substituent demonstrates antiulcer activity, with metabolism studies revealing thiocyanate as a major metabolite .

Ring Modifications :

  • Imidazo[1,2-a]pyrimidine derivatives (e.g., 24) show moderate antituberculosis activity (MIC = 1–2 μM), but imidazo[1,2-a]pyridines lacking additional nitrogens (e.g., Sch 28080) are more potent, indicating that nitrogen placement affects microbial target binding .

Synthetic Efficiency :

  • Styryl-substituted derivatives (e.g., 4h) achieve higher yields (62%) compared to methylthio (4f, 18%) or trifluoromethyl (4j, 41%) analogs, highlighting the role of substituent electronics in reaction optimization .

Structure-Activity Relationships (SAR)

  • C3 Position : Critical for modulating biological activity. Electronegative groups (Cl, CN) enhance enzyme inhibition, while bulky amines improve selectivity against pathogens .
  • Core Heterocycle : Imidazo[1,2-a]pyrimidines are versatile but may be less potent than pyridine analogs in antimicrobial contexts due to differences in ring electronics .
  • Synthetic Accessibility : Chloromethyl and styryl groups enable efficient derivatization, whereas α-bromoketones (used in some syntheses) pose toxicity challenges .

Preparation Methods

Step 2: Conversion to Chloromethyl Derivative Using Phosphorus Tribromide

  • Reagent: Excess phosphorus tribromide (PBr3)
  • Solvent: Non-nucleophilic solvents such as methyl isobutyl ketone, tetrahydrofuran (THF), or 1,2-dichloroethane
  • Temperature: 20–100 °C
  • Mechanism: The hydroxyamide intermediate reacts with PBr3 to form a bromomethyl salt intermediate, which upon hydrolysis yields the chloromethyl derivative.
  • Isolation: The salt typically precipitates and can be filtered, washed, and hydrolyzed to the desired product.
Step Reagents/Conditions Purpose Outcome/Yield
1 Imidazo[1,2-a]pyrimidine + N,N-dimethylglyoxylamide, toluene/MIBK, 40–100 °C Formation of hydroxyamide intermediate High yield, water removal critical
2 Phosphorus tribromide, inert solvent, 20–100 °C Conversion to chloromethyl intermediate Filterable salt formed
3 Hydrolysis of salt Final conversion to chloromethyl derivative Good yield, facile isolation

This method is advantageous due to:

  • High overall yields
  • Avoidance of hazardous reagents like thionyl chloride or sodium borohydride
  • Simplified purification by precipitation and filtration
  • Applicability to various imidazo[1,2-a]pyrimidine derivatives

It represents an improvement over earlier multi-step, low-yield, and laborious syntheses.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Microwave-assisted solvent-free condensation with Al2O3 catalyst Rapid, environmentally friendly, solvent-free Good yields (52–70%), green catalyst Does not directly produce chloromethyl derivative; further functionalization needed
Two-step process with N,N-dimethylglyoxylamide and PBr3 Stepwise synthesis with intermediate isolation High yield, simplified purification, scalable Requires careful handling of PBr3, use of inert solvents

Research Findings and Notes

  • The microwave-assisted method demonstrates that basic alumina catalysis under solvent-free microwave irradiation is a sustainable and efficient approach for constructing the imidazo[1,2-a]pyrimidine core, which can serve as a precursor for chloromethyl derivatives.
  • The two-step process involving N,N-dimethylglyoxylamide and phosphorus tribromide is well-documented in patent literature as a commercially viable route to 3-substituted imidazo[1,2-a]pyrimidines, including chloromethyl analogues, with improved yields and reduced procedural complexity.
  • The choice of solvent and temperature conditions is critical for optimizing reaction completion and product isolation.
  • The chloromethyl group introduction via this method benefits from the formation of a filterable intermediate salt, facilitating purification and scale-up.

Q & A

Advanced Question: How do reaction conditions (e.g., solvent, catalyst) influence the yield and regioselectivity of this compound synthesis?

Answer:
The compound is typically synthesized via cyclocondensation reactions. A widely used method involves the Biginelli reaction, where 2-aminoimidazole reacts with aliphatic 1,3-difunctional compounds (e.g., β-ketoesters or chloroacetyl chloride) under acidic or microwave-assisted conditions . For example, microwave irradiation enhances reaction efficiency by reducing time and improving yields (e.g., 75–90% yields in 15–30 minutes) . Regioselectivity is influenced by solvent polarity and catalyst choice; polar aprotic solvents like DMF favor cyclization, while Lewis acids (e.g., ZnCl₂) stabilize intermediates .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Advanced Question: How can structural ambiguities (e.g., tautomerism) in imidazo[1,2-a]pyrimidine derivatives be resolved experimentally?

Answer:
Standard characterization includes FT-IR (C–Cl stretch at ~744 cm⁻¹), ¹H/¹³C NMR (imidazole proton signals at δ 7.5–8.5 ppm), and HRMS . For advanced analysis, 2D NMR (e.g., COSY, NOESY) and X-ray crystallography are critical to resolve tautomerism or positional isomerism. For instance, NOESY correlations can confirm spatial proximity of the chloromethyl group to adjacent protons .

Basic Question: What biological activities are associated with this compound derivatives?

Advanced Question: How can researchers optimize pharmacokinetic properties (e.g., solubility, metabolic stability) of these derivatives?

Answer:
Derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities, often attributed to the chloromethyl group’s electrophilic reactivity . To optimize pharmacokinetics, researchers employ in silico ADMET profiling (e.g., using SwissADME) to predict solubility and cytochrome P450 interactions. For example, triaryl-substituted analogs show improved metabolic stability due to reduced oxidative metabolism . Experimental validation via hepatic microsome assays is recommended .

Basic Question: What role does the chloromethyl group play in the compound’s reactivity?

Advanced Question: How can the chloromethyl group be functionalized to enhance target binding (e.g., kinase inhibition)?

Answer:
The chloromethyl group enables nucleophilic substitution reactions, facilitating derivatization with amines, thiols, or selenoesters . For kinase inhibitors (e.g., Aurora-A), replacing chlorine with arylthio groups improves binding affinity by forming hydrophobic interactions with the ATP-binding pocket . Computational docking (AutoDock Vina) and molecular dynamics simulations guide rational design .

Basic Question: What are the known toxicity concerns for this compound?

Q. Advanced Question: How can researchers mitigate off-target effects in in vivo studies?

Answer:
Chloromethyl derivatives may exhibit alkylating toxicity due to reactive intermediates. Toxicity can be reduced by introducing electron-withdrawing substituents (e.g., nitro groups) to stabilize the molecule . In vitro cytotoxicity assays (MTT or Annexin V staining) paired with in silico toxicity prediction tools (ProTox-II) help prioritize candidates .

Basic Question: How are imidazo[1,2-a]pyrimidines used in materials science?

Advanced Question: What strategies improve the photophysical properties of these compounds for applications like photosensitizers?

Answer:
These compounds act as corrosion inhibitors or fluorescent probes . For photosensitizers, extending π-conjugation (e.g., adding aryl groups) enhances singlet oxygen generation. Fluorescent derivatives with quantum yields >0.5 are achieved by substituting the pyrimidine ring with electron-donating groups (e.g., –OCH₃) . Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes .

Basic Question: What analytical challenges arise in detecting reaction intermediates during synthesis?

Advanced Question: How can advanced mass spectrometry (MS) techniques elucidate transient intermediates?

Answer:
Reactive intermediates (e.g., selenoesters or HgCl₂ adducts) are short-lived . Real-time monitoring via HPLC-MS with electrospray ionization (ESI) captures intermediates. For example, bis(imidazopyrimidinyl)diselenide intermediates form during reactions with HgCl₂, identifiable by isotopic patterns in HRMS . Trapping experiments with TEMPO stabilize radicals for NMR analysis .

Basic Question: How do substituents on the pyrimidine ring affect biological activity?

Advanced Question: What computational methods predict substituent effects on binding to therapeutic targets (e.g., β-catenin)?

Answer:
Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity by increasing membrane permeability . For β-catenin inhibition, CoMFA (Comparative Molecular Field Analysis) models correlate substituent hydrophobicity with IC₅₀ values. Substituents at C-2 and C-6 positions show optimal steric fit in the Wnt pathway binding pocket .

Basic Question: What solvents and conditions are optimal for storing this compound?

Advanced Question: How does moisture or light exposure degrade the compound, and how can stability be quantified?

Answer:
Store in anhydrous DMSO or ethanol at –20°C. Degradation via hydrolysis (Cl– group) is monitored by ¹H NMR (disappearance of CH₂Cl peak at δ 4.3 ppm) . Accelerated stability studies (40°C/75% RH for 14 days) with LC-MS quantify degradation products (e.g., hydroxymethyl analogs) .

Basic Question: How can researchers validate the purity of synthesized derivatives?

Advanced Question: What orthogonal analytical methods resolve co-eluting impurities in HPLC?

Answer:
Purity is validated by HPLC (≥95% area) and elemental analysis. For co-eluting impurities, orthogonal methods like HILIC (hydrophilic interaction chromatography) or CE (capillary electrophoresis) separate polar byproducts. MS/MS fragmentation patterns differentiate isomers .

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